4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde
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Overview
Description
4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a benzaldehyde derivative where the aldehyde group is substituted with a 1-methoxypropan-2-yloxy group at the para position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde can be synthesized through the reaction of 4-hydroxybenzaldehyde with 1-methoxypropan-2-ol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxypropan-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-[(1-Methoxypropan-2-yl)oxy]benzoic acid.
Reduction: 4-[(1-Methoxypropan-2-yl)oxy]benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Mechanism of Action
The mechanism of action of 4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The methoxypropan-2-yloxy group may influence the compound’s solubility and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the methoxypropan-2-yloxy group, making it less hydrophobic.
4-Methoxybenzaldehyde: Contains a methoxy group instead of the methoxypropan-2-yloxy group, affecting its reactivity and solubility.
4-[(1-Ethoxypropan-2-yl)oxy]benzaldehyde: Similar structure but with an ethoxy group, which may alter its chemical properties.
Uniqueness
4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde is unique due to the presence of the methoxypropan-2-yloxy group, which imparts specific chemical and physical properties. This group enhances the compound’s solubility in organic solvents and influences its reactivity in chemical reactions .
Properties
IUPAC Name |
4-(1-methoxypropan-2-yloxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(8-13-2)14-11-5-3-10(7-12)4-6-11/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUDLFUCYVENAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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